molecular formula C16H13N3O4S B2548715 N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 392290-20-9

N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2548715
CAS No.: 392290-20-9
M. Wt: 343.36
InChI Key: QXBYVTYPBTYUCM-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS Number: 392290-20-9) is a high-value chemical intermediate with significant potential in medicinal chemistry and anticancer drug discovery. This compound features a thiazole core linked to a phthalimide (1,3-dioxoisoindoline) group, a structural motif known for its diverse biological activities. Research Applications and Value: This compound serves as a key synthon for the synthesis of more complex bioactive molecules. Recent research demonstrates its direct application as a precursor for novel compounds with demonstrated antimitotic and anticancer activity . The acetyl group on the thiazole ring is amenable to further chemical modification, such as in Claisen-Schmidt condensation reactions, to create analogs like (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione . Such derivatives have shown promising activity in in vitro screenings conducted by the National Cancer Institute (NCI), exhibiting potent growth inhibition (GI50) against a diverse panel of human tumor cell lines, including those from breast cancer (MDA-MB-468), prostate cancer (DU-145), ovarian cancer (OVCAR-8), and non-small cell lung cancer (HOP-62) . Molecular Properties: The compound has a molecular formula of C 16 H 13 N 3 O 4 S and a molecular weight of 343.36 g/mol . Its structure integrates two privileged pharmacophores: the thiazole ring, a common component in many FDA-approved drugs, and the phthalimide group, associated with various biological effects. This combination makes it a versatile scaffold for constructing potential therapeutic agents within a "hybrid-pharmacophore" approach . Handling and Compliance: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-8-13(9(2)20)24-16(17-8)18-12(21)7-19-14(22)10-5-3-4-6-11(10)15(19)23/h3-6H,7H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBYVTYPBTYUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A solution of 4-methylthiazol-2-amine (1.0 equiv.) and chloroacetone (1.2 equiv.) in dry acetone is refluxed under nitrogen for 12 hours. Lawesson’s reagent (0.5 equiv.) is introduced to facilitate thionation, followed by quenching with sodium thiosulfate. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:4) yields the thiazole intermediate as a white solid (85–90% yield).

Table 1: Thiazole Core Synthesis Parameters

Reactant Reagent/Catalyst Conditions Yield Source
4-Methylthiazol-2-amine Chloroacetone Reflux, 12 h, N₂ 87%
Thioamide derivative Lawesson’s reagent Toluene, 110°C, 6 h 90%

The acetyl group at position 5 is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane, achieving regioselective acetylation.

Isoindolinone Moiety Preparation

The 1,3-dioxoisoindolin-2-yl component is synthesized from phthalic anhydride and glycine derivatives. A two-step protocol optimizes yield and purity:

Step 1: Formation of 2-(1,3-Dioxoisoindolin-2-yl)Acetic Acid

Phthalic anhydride (1.2 equiv.) reacts with glycine methyl ester (1.0 equiv.) in glacial acetic acid at 80°C for 4 hours. Hydrolysis with 2M NaOH yields the carboxylic acid derivative (92% purity).

Step 2: Activation to Acid Chloride

The carboxylic acid (2.56 mmol) is treated with oxalyl chloride (1.1 equiv.) and catalytic DMF in dry THF at 50°C for 4 hours. The resultant acid chloride is isolated via rotary evaporation (quantitative yield).

Table 2: Isoindolinone Synthesis Metrics

Step Reactants Conditions Yield Source
1 Phthalic anhydride, glycine ester 80°C, 4 h, AcOH 92%
2 2-(1,3-Dioxoisoindolin-2-yl)acetic acid, oxalyl chloride THF, 50°C, 4 h >95%

Acetamide Linkage via Coupling Reactions

The final step conjugates the thiazole and isoindolinone fragments using carbodiimide-mediated coupling.

Protocol:

  • Activation : 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride (1.0 equiv.) is dissolved in anhydrous THF at −10°C.
  • Coupling : N-(5-Acetyl-4-methylthiazol-2-yl)amine (1.05 equiv.) and triethylamine (1.2 equiv.) are added dropwise. The mixture is stirred for 4.5 hours, followed by extraction with ethyl acetate (3×25 mL).
  • Purification : Column chromatography (ethyl acetate/petroleum ether, 1:3) affords the title compound as a pale-yellow solid (90% yield, m.p. 211°C).

Table 3: Acetamide Coupling Efficiency

Coupling Agent Base Solvent Temperature Yield Source
Oxalyl chloride Triethylamine THF −10°C 90%
EDCI DMAP DCM RT 85%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction time from 12 hours to 30 minutes, maintaining a yield of 88%.

Enzymatic Catalysis

Lipase B (Candida antarctica) catalyzes the amidation in tert-butanol at 40°C, achieving 78% yield with reduced by-products.

Industrial-Scale Production

Continuous Flow Reactor Optimization

  • Throughput : 5 kg/day
  • Purity : ≥99% (HPLC)
  • Solvent Recovery : 95% ethyl acetate recycled via distillation.

Table 4: Industrial Synthesis Parameters

Parameter Value Source
Reactor Type Continuous flow
Temperature 50°C
Residence Time 20 min
Annual Production 1.8 metric tons

Comparative Analysis of Methodologies

Table 5: Method Efficacy Comparison

Method Yield Purity Scalability Cost Index
Hantzsch + EDCI 90% 98% High $$$
Microwave-Assisted 88% 97% Moderate $$
Enzymatic 78% 95% Low $$$$

The Hantzsch-EDCI route remains optimal for balancing yield and scalability, while enzymatic methods offer greener alternatives despite higher costs.

Mechanistic Insights

Thiazole Cyclization

The Hantzsch mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by dehydrohalogenation to form the thiazole ring.

Amide Bond Formation

EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the thiazole amine to form the acetamide linkage. Triethylamine scavenges HCl, shifting equilibrium toward product.

Challenges and Solutions

By-Product Formation

  • Issue : Diacylation by-products during coupling.
  • Solution : Slow addition of acid chloride (0.5 mL/min) and strict temperature control (−10°C).

Purification Difficulties

  • Issue : Co-elution of unreacted phthalic anhydride.
  • Resolution : Gradient elution (petroleum ether → ethyl acetate) improves separation.

Chemical Reactions Analysis

Condensation and Coupling Reactions

The thiazole and isoindole moieties participate in condensation reactions, often mediated by Lewis acids (e.g., AlCl₃ or FeCl₃) or coupling agents like EDCI/DMAP. These reactions typically occur under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF).

Reaction Type Conditions Product Yield
Amide bond formationEDCI, DMAP, DMF, 0–25°C, 12 hCovalent linkage to aromatic amines or heterocycles70–85%
Thiazole ring alkylationK₂CO₃, DMF, 80°C, 6 hN-alkylated derivatives at the thiazole nitrogen55–65%

Mechanistic Insight : The acetamide group undergoes nucleophilic substitution, while the acetylated thiazole nitrogen facilitates electrophilic aromatic substitution .

Hydrolysis and Degradation Pathways

The compound is susceptible to hydrolysis under acidic or basic conditions, particularly at the phthalimide and acetamide groups :

Acidic Hydrolysis

  • Conditions : HCl (6 M), reflux, 4–6 h

  • Products : 2-(1,3-dioxoisoindolin-2-yl)acetic acid and 5-acetyl-4-methylthiazol-2-amine .

Basic Hydrolysis

  • Conditions : NaOH (2 M), ethanol/water (1:1), 60°C, 3 h

  • Products : Cleavage of the acetamide bond, yielding thiazole and isoindoline fragments .

Stability Data :

Environment Degradation Products Half-Life
PBS (pH 7.4)Phthalimide hydrolysis product (D1)3.2 h
DMSOStable>24 h

Nucleophilic Acyl Substitution

The acetyl and acetamide groups engage in nucleophilic substitutions with amines, alcohols, or thiols. For example:

Reaction with Chrysin :

  • Conditions : 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride, triethylamine, acetone, −10°C, 4.5 h .

  • Product : Esterified chrysin derivative with retained bioactivity.

  • Yield : 90% .

Key intermediates :

  • 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride : Synthesized via oxalyl chloride activation .

  • Triethylamine : Neutralizes HCl, driving the reaction forward.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline hybrids:

Reagent Conditions Product Application
Benzoyl nitrile oxideToluene, 110°C, 8 hIsoxazoline-thiazole conjugateAnticancer screening

Mechanism : Dipolar cycloaddition occurs regioselectively at the thiazole’s C=N bond.

Redox Reactions

The acetyl group undergoes reduction to a secondary alcohol using NaBH₄ or LiAlH₄:

  • Conditions : NaBH₄, MeOH, 0°C, 2 h

  • Product : N-(5-(1-hydroxyethyl)-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

  • Yield : 78%

Oxidation with KMnO₄ selectively targets the thiazole’s methyl group, forming a carboxylic acid derivative .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazole ring and an isoindoline moiety, which contribute to its unique reactivity and biological interactions. The synthesis typically involves several key reactions, including the Claisen-Schmidt condensation method, yielding the compound in moderate to high yields depending on the conditions used .

Anticancer Properties

N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibits significant anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The compound appears to inhibit key enzymes involved in cell cycle regulation and apoptosis, leading to increased apoptosis in tumor cells .

Mechanism of Action:

  • Inhibition of Tumor Growth: The compound interferes with cellular pathways critical for tumor growth.
  • Induction of Apoptosis: It directs tumor cells towards apoptotic pathways, a prerequisite for effective anticancer action .

Applications in Medicinal Chemistry

The primary applications of this compound are centered around its potential as a therapeutic agent. The following table summarizes its structural features and associated biological activities compared to similar compounds:

Compound Name Structural Features Biological Activity
This compoundThiazole ring + Isoindoline coreAnticancer
5-AcetylthiazoleThiazole ringAntimicrobial
Isoindole DerivativesIsoindoline coreAnticancer
4-MethylthiazoleMethyl-substituted thiazoleAntioxidant

This table illustrates the unique combination of thiazole and isoindoline structures in this compound, which may provide synergistic effects not observed in simpler derivatives.

Case Studies

Several studies have evaluated the anticancer effects of this compound through various methodologies:

  • Cell Viability Assays: The compound was tested against multiple cancer cell lines using MTT assays to determine cytotoxicity.
  • Apoptosis Induction: Techniques such as acridine orange/ethidium bromide staining and caspase activation assays were employed to assess its ability to induce apoptosis in cancer cells .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) were utilized to quantify interactions with specific protein targets implicated in cancer progression.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares core structural motifs with several acetamide derivatives, including:

  • For example, 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide (Compound 15) has a melting point of 185–187°C and distinct NMR signals (e.g., δ 10.35 ppm for the amide proton) .
  • Thiazole/thiadiazole-containing acetamides : Derivatives like N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide (CAS 756854-97-4) incorporate sulfur-rich heterocycles, influencing solubility and electronic properties .

Table 1: Key Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Notable Substituents
N-(5-Acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide C₁₇H₁₅N₃O₃S 341.39 Not reported Acetyl, methylthiazole, dioxoisoindolin
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide (Compound 15) C₂₂H₁₆N₂O₄ 372.38 185–187 Phenoxyphenyl, dioxoisoindolin
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)...acetamide C₂₀H₁₈N₆O₃S₂ 454.52 Not reported Ethylthiadiazole, methoxyphenylpyrimidoindole
Spectral Data and Validation
  • ¹H NMR : The target compound’s acetyl group would resonate near δ 2.5–3.0 ppm, while the dioxoisoindolinyl protons appear as multiplets near δ 7.8–8.0 ppm, as seen in Compound 15 .
  • IR : Strong carbonyl stretches (1660–1680 cm⁻¹) confirm the dioxoisoindolinyl and acetamide groups .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and an isoindoline moiety, which contribute to its unique pharmacological profile. Its molecular formula is C15H14N2O3SC_{15}H_{14}N_2O_3S with a molecular weight of approximately 342.34 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of Thiazole Ring : The thiazole component is synthesized through a condensation reaction involving appropriate thiazole precursors.
  • Isoindoline Moiety Introduction : The isoindoline structure is introduced via cyclization reactions that link the thiazole with an isoindoline derivative.
  • Final Acetamide Formation : The final acetamide structure is achieved through acylation reactions.

These methods yield the target compound in moderate to high yields depending on the specific conditions used during synthesis.

Anticancer Properties

This compound has demonstrated significant anticancer activity against various cancer cell lines. Key findings include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of cancer cells by interfering with critical cellular pathways involved in tumor growth. It exhibits activity against multiple cancer types, including breast and lung cancer cell lines .
  • Mechanism of Action : The thiazole moiety is believed to facilitate interactions with specific protein targets involved in cancer progression, potentially inhibiting enzymes related to cell cycle regulation and apoptosis .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundThiazole and isoindoline ringsAnticancer
5-AcetylthiazoleThiazole ringAntimicrobial
Isoindole DerivativesIsoindoline coreAnticancer
4-MethylthiazoleMethyl-substituted thiazoleAntioxidant

This structural complexity may provide synergistic effects not observed in simpler derivatives, enhancing its pharmacological profile compared to other similar compounds.

Case Studies

Several studies have evaluated the anticancer efficacy of this compound:

  • NCI Evaluation : The National Cancer Institute (NCI) assessed this compound using a single-dose assay across a panel of approximately sixty cancer cell lines. Results indicated a mean growth inhibition rate (GI50) suggesting significant anticancer potential .
  • Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis in tumor cells through activation of caspase pathways and modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .

Q & A

Q. Table 1: Representative Synthesis Conditions

ReactantsSolventReaction TimeYield (%)Refinement Method
Thiourea + MaleimideGlacial Acetic Acid2–5 h60–75Recrystallization
Chloroacetylated intermediate + Thiazole derivativeDMF3–6 h70–85Column Chromatography

Advanced: How to resolve contradictions in NMR/IR data during structural validation?

Answer:
Discrepancies between experimental and theoretical spectral data often arise from tautomerism, solvent effects, or crystallographic disorder. Methodological approaches include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C) and IR with X-ray crystallography (e.g., SHELXL refinement) to confirm bond lengths and angles .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant tautomers or conformers .
  • Dynamic NMR studies : Use variable-temperature NMR to detect rotational barriers or hydrogen-bonding effects in ambiguous regions (e.g., NH or acetyl groups) .

Basic: What crystallization techniques optimize single-crystal growth for X-ray diffraction?

Answer:

  • Solvent selection : Use mixed solvents (e.g., DMF/water or ethanol/water) to slow crystallization and reduce polymorphism .
  • Temperature gradients : Gradual cooling from reflux to room temperature promotes ordered crystal lattice formation .
  • Seeding : Introduce microcrystals into supersaturated solutions to control nucleation sites .

Advanced: How to refine disordered regions in crystal structures using SHELXL?

Answer:

  • Disorder modeling : Split atomic positions (PART command) and apply geometric restraints (e.g., SIMU/DELU) to overlapping electron density regions .
  • Occupancy refinement : Use free variables to adjust site occupancies for partially occupied atoms .
  • Validation tools : Employ PLATON/CHECKCIF to identify unresolved disorder or symmetry violations post-refinement .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against targets like α-glucosidase or protein kinases using spectrophotometric methods .
  • Cellular viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Controls : Include positive controls (e.g., metformin for hypoglycemic studies) and solvent-only blanks to normalize data .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-acetamide derivatives?

Answer:

  • Substituent variation : Systematically modify the thiazole (e.g., 4-methyl vs. 5-acetyl) and dioxoisoindolinyl groups to map electronic/steric effects .
  • Pharmacophore modeling : Use Schrödinger or MOE to identify critical H-bond acceptors (e.g., carbonyl groups) and hydrophobic pockets .
  • Data-driven SAR : Apply multivariate analysis (e.g., PCA or PLS) to correlate logP, polar surface area, and bioactivity .

Q. Table 2: Key SAR Observations

ModificationBioactivity TrendProbable Mechanism
4-Methyl substitution↑ Hypoglycemic activityEnhanced membrane permeability
Acetyl group at C5↓ CytotoxicityReduced electrophilicity

Advanced: How to address synthetic yield variations under identical conditions?

Answer:

  • Kinetic profiling : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates or side reactions .
  • Purification artifacts : Assess whether low yields stem from solubility issues (e.g., switching recrystallization solvents from ethanol to acetone) .
  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate sluggish steps like cyclization .

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